N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a thiophene ring via an ethyl linker and a carboxamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with a sulfur atom .Chemical Reactions Analysis
As a complex organic molecule, this compound could participate in a variety of chemical reactions. The pyrazole ring, for example, can undergo reactions like N-alkylation, N-acylation, and electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, the overall size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural characterization of pyrazole derivatives have been extensively studied. For instance, the synthesis of novel pyrazole derivatives and their evaluation for antidepressant and anticonvulsant activities have been reported. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, highlighting the versatile synthetic routes available for generating pyrazole-based compounds with potential therapeutic applications (Abdel‐Aziz, 2009).
Biological Activities
- Pyrazole derivatives have shown a range of biological activities, including antimicrobial, anticancer, and potential antipsychotic effects. For example, a study synthesized 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and its derivatives, demonstrating higher anticancer activity than the reference drug doxorubicin, as well as good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Chemical Interactions and Mechanisms
- Research into the molecular interactions of pyrazole carboxamide derivatives, particularly focusing on their interaction mechanisms, has provided insights into their potential modes of action. For instance, the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor was studied to understand the binding interactions and develop pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Synthesis Techniques and Characterization
- Advanced synthesis techniques and characterization methods have been employed to create and analyze pyrazole derivatives. This includes the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was thoroughly characterized through various spectroscopic methods and crystallography, revealing insights into its molecular structure and stability (Kumara et al., 2018).
Antitumor and Antifungal Applications
- The antitumor and antifungal potential of pyrazole derivatives has been a significant focus of research. Studies have identified compounds with promising antitumor activities, further highlighting the therapeutic potential of these compounds in treating various cancers and fungal infections (Xin, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9-6-12(18-8-9)13(17)14-5-4-11-7-10(2)16(3)15-11/h6-8H,4-5H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGVRKFNMMKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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